5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile
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Overview
Description
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through several steps, including the formation of a hydrazone intermediate, cyclization, and subsequent functional group modifications to introduce the methoxy and nitrile groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles at specific positions on the indole ring.
Scientific Research Applications
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dimethyl-: Another indole derivative with different substituents.
3-Methylindole (Skatole): A simpler indole derivative with a methyl group at the 3-position.
Uniqueness
5,6-Dimethoxy-2-methyl-1-propyl-1H-indole-3-carbonitrile is unique due to its specific combination of methoxy, methyl, propyl, and nitrile groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
922184-64-3 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-1-propylindole-3-carbonitrile |
InChI |
InChI=1S/C15H18N2O2/c1-5-6-17-10(2)12(9-16)11-7-14(18-3)15(19-4)8-13(11)17/h7-8H,5-6H2,1-4H3 |
InChI Key |
ROKQTZRMCHBNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC(=C(C=C21)OC)OC)C#N)C |
Origin of Product |
United States |
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